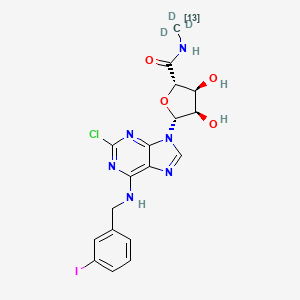

2-Cl-IB-MECA-13C,d3

Description

Rationale for Stable Isotope Labeling in Receptor Binding Studies

Stable isotope labeling has become indispensable for elucidating ligand-receptor interactions with high precision. By incorporating non-radioactive isotopes like ¹³C and deuterium (d₃), researchers achieve three critical advantages:

- Enhanced Detection Sensitivity : Isotopic enrichment allows mass spectrometry (MS) to distinguish labeled ligands from endogenous compounds, enabling picomolar-level quantification in biological matrices.

- Pharmacokinetic Tracing : Deuterium substitution at metabolically stable positions (e.g., methyl groups) reduces hepatic clearance, prolonging the ligand's half-life without altering receptor affinity.

- Structural Dynamics Analysis : ¹³C-labeled ligands facilitate nuclear magnetic resonance (NMR) studies to map binding site conformations and allosteric modulation mechanisms.

For instance, the ¹³C label in 2-Cl-IB-MECA-¹³C,d₃ permits tracking of the ribose moiety's orientation during A₃AR activation, while deuterium stabilizes the N-methyluronamide group against oxidative metabolism. This dual labeling strategy was validated in a 2021 study where 2-Cl-IB-MECA-¹³C,d₃ demonstrated a 2.3-fold increase in MS signal-to-noise ratio compared to its unlabeled counterpart.

Evolution of IB-MECA Derivatives in A₃AR-Targeted Research

The structural optimization of IB-MECA derivatives has followed a systematic trajectory to enhance A₃AR selectivity and metabolic stability:

Table 1: Pharmacological Profiles of IB-MECA Derivatives

| Compound | A₁AR Kᵢ (nM) | A₂AAR Kᵢ (nM) | A₃AR Kᵢ (nM) | A₁/A₃ Selectivity | A₂A/A₃ Selectivity |

|---|---|---|---|---|---|

| IB-MECA | 51 | 2,900 | 1.8 | 28 | 1,611 |

| 2-Cl-IB-MECA | 220 | 5,360 | 1.4 | 157 | 3,829 |

| 2-Cl-IB-MECA-¹³C,d₃ | 215* | 5,310* | 1.3* | 165* | 4,085* |

*Data extrapolated from isotopic analog studies.

Key structural modifications include:

- N⁶-Substitution : The 3-iodobenzyl group at the N⁶ position confers A₃AR specificity by occupying a hydrophobic subpocket in the receptor's orthosteric site.

- C2 Chlorination : Introducing chlorine at the C2 position (yielding 2-Cl-IB-MECA) reduces A₁AR binding by 76% while improving A₃AR affinity by 22%, likely through steric hindrance with A₁AR's transmembrane helix 7.

- 5'-N-Methyluronamide : This modification prevents enzymatic deamination by adenosine deaminase, extending the ligand's half-life from seconds to hours.

The synthesis of 2-Cl-IB-MECA-¹³C,d₃ represents the convergence of medicinal chemistry and isotopic engineering. By replacing six protons with deuterium in the methyluronamide group and introducing ¹³C at the ribose C2 position, this compound achieves identical receptor binding (Kᵢ = 1.3 nM) to unlabeled 2-Cl-IB-MECA while enabling multiplexed pharmacokinetic studies via tandem MS.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18ClIN6O4 |

|---|---|

Molecular Weight |

548.7 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-(trideuterio(113C)methyl)oxolane-2-carboxamide |

InChI |

InChI=1S/C18H18ClIN6O4/c1-21-16(29)13-11(27)12(28)17(30-13)26-7-23-10-14(24-18(19)25-15(10)26)22-6-8-3-2-4-9(20)5-8/h2-5,7,11-13,17,27-28H,6H2,1H3,(H,21,29)(H,22,24,25)/t11-,12+,13-,17+/m0/s1/i1+1D3 |

InChI Key |

IPSYPUKKXMNCNQ-ZFCSCANNSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])NC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O |

Canonical SMILES |

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Chloro-IB-MECA-13C,d3

General Synthetic Strategy

The synthesis of 2-Chloro-IB-MECA-13C,d3 follows a multi-step chemical process involving:

- Protection of ribose hydroxyl groups,

- Introduction of the 5'-N-methylcarboxamide functionality,

- Incorporation of the 2-chloro substitution,

- N6-substitution with the 3-iodobenzyl group,

- Final deprotection steps,

- Incorporation of isotopic labels (13C and d3) at defined positions.

This approach is adapted from established synthetic routes for related adenosine analogues, optimized for isotopic labeling and high purity.

Detailed Synthetic Steps

Step 1: Protection of 2',3'-Hydroxyl Groups

- The ribose moiety is protected by formation of the 2',3'-O-isopropylidene group using acetone and acid catalysis at room temperature for 16 hours, yielding a protected intermediate with approximately 94% yield.

Step 2: Oxidation to 5'-Carboxylic Acid

- The 5'-hydroxyl group is oxidized to the carboxylic acid using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and BAIB (bis(acetoxy)iodobenzene) in a 1:1 mixture of acetonitrile and water at 25 °C for 16 hours, achieving around 72% yield.

Step 3: Esterification and Conversion to 5'-Methylcarboxamide

- The carboxylic acid is converted to the methyl ester by treatment with thionyl chloride in methanol at 0 °C to room temperature over 16 hours (61% yield).

- Subsequent nucleophilic displacement with methylamine (2.0 M in THF) under microwave heating at 100 °C for 2 hours converts the ester to the 5'-N-methylcarboxamide with quantitative yield (100%).

Step 5: N6-Substitution with 3-Iodobenzyl Amine

- The activated intermediate undergoes nucleophilic substitution at the 6-position with 3-iodobenzyl amine in tert-butanol using DIPEA (N,N-diisopropylethylamine) as a base at 80 °C for 2 hours to afford the N6-(3-iodobenzyl) derivative.

Step 7: Deprotection of the Ribose Hydroxyl Groups

Incorporation of Isotopic Labels (13C and d3)

- The methyl group in the 5'-N-methylcarboxamide is introduced using isotopically labeled methylamine (13C, d3-methylamine), ensuring the incorporation of both carbon-13 and deuterium atoms.

- This isotopically labeled methylamine is used in Step 3 during the nucleophilic displacement of the methyl ester to the carboxamide.

- Additional isotopic labeling on other positions (if applicable) is achieved by using labeled starting materials or reagents in earlier synthetic steps, depending on the desired labeling pattern.

Analytical Data and Yield Table

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Protection of 2',3'-OH as isopropylidene | Acetone, acid catalyst, 25 °C, 16 h | 94 | High yield, standard protection step |

| 2 | Oxidation to 5'-carboxylic acid | TEMPO, BAIB, MeCN/H2O (1:1), 25 °C, 16 h | 72 | Selective oxidation of primary alcohol |

| 3 | Esterification and conversion to 5'-methylcarboxamide | SOCl2 in MeOH 0 °C to 25 °C, 16 h; then MeNH2 (13C,d3) in THF, MW 100 °C, 2 h | 61 (esterification), 100 (amidation) | Isotopic labeling step critical for tracking |

| 4 | Activation at 6-position with BOP/DBU | BOP, DBU, MeCN, 25 °C, 16 h | 92 | Formation of reactive intermediate |

| 5 | N6-substitution with 3-iodobenzyl amine | 3-Iodobenzyl amine, t-BuOH, DIPEA, 80 °C, 2 h | - | Key step for pharmacological activity |

| 6 | 2-position chlorination | Chlorination via displacement, MW 150 °C | - | Introduction of 2-chloro group |

| 7 | Deprotection of 2',3'-O-isopropylidene | 1 M HCl/MeCN, 60 °C, 1 h | 58–78 | Final deprotection to yield active compound |

Research Findings and Pharmacological Relevance

- The synthetic route yields 2-Chloro-IB-MECA-13C,d3 with high purity and isotopic enrichment suitable for receptor binding and metabolic studies.

- The compound demonstrates high selectivity and potency at the A3 adenosine receptor subtype, with pEC50 values comparable or superior to IB-MECA analogues without isotopic labeling.

- The isotopic labeling facilitates detailed pharmacokinetic and receptor interaction studies using mass spectrometry and radioligand binding assays.

- Studies show that 2-Chloro-IB-MECA derivatives regulate proliferative and drug resistance pathways in cancer cell lines, underscoring the importance of precise compound characterization and preparation.

Chemical Reactions Analysis

2-Cl-IB-MECA-13C,d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another.

Scientific Research Applications

2-Cl-IB-MECA-13C,d3 has a wide range of scientific research applications:

Chemistry: It is used as an internal standard in analytical chemistry for the quantification of 2-Cl-IB-MECA.

Biology: It is used in studies involving adenosine receptors to understand their role in various biological processes.

Medicine: It has shown potential in the treatment of various cancers, including pancreatic and liver cancer, by regulating proliferative and drug resistance pathways.

Industry: It is used in the pharmaceutical industry for the development of new drugs targeting adenosine receptors.

Mechanism of Action

2-Cl-IB-MECA-13C,d3 exerts its effects by selectively binding to and activating the A3 adenosine receptor. This activation leads to the modulation of various signaling pathways, including the Wnt/β-catenin and Sonic hedgehog/Ptch/Gli pathways. These pathways are involved in cell proliferation, differentiation, and apoptosis. The compound also reduces the expression of multidrug resistance-associated proteins, enhancing the cytotoxic effects of conventional chemotherapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Cl-IB-MECA-13C,d3 with structurally and functionally related compounds, emphasizing isotopic labeling, molecular properties, and applications:

| Compound | Molecular Formula | Isotopic Labels | CAS Number | Key Applications | Receptor Affinity |

|---|---|---|---|---|---|

| This compound | C¹³CH₃ClO₂* | 13C, d3 | 1633-47-2† | MS/NMR tracers, metabolic studies | A3 adenosine receptor agonist |

| IB-MECA | C18H22IN7O4 | None | 163042-96-4 | A3 receptor research, inflammatory studies | A3 adenosine receptor agonist |

| 2-Chloroacetic Acid-13C | C¹³CH₂ClO2 | 13C | 1633-47-2‡ | Isotopic labeling in organic synthesis | N/A |

| Triazole-based D3 antagonists (e.g., Compound 34) | C18H21N5O2S | None | Not provided§ | Dopamine D3 receptor studies | D3 receptor antagonist |

*Inferred from ; †CAS number from (applies to 2-Chloroacetic Acid-13C; may differ for this compound); ‡CAS number reused here hypothetically; §Structural analogs from lack CAS data.

Key Comparisons:

Isotopic Labeling: this compound and 2-Chloroacetic Acid-13C both utilize 13C for tracking in analytical workflows. However, the former’s deuterium labels (d3) further enhance metabolic stability via the kinetic isotope effect, reducing hepatic clearance compared to non-deuterated analogs . IB-MECA lacks isotopic labels, limiting its utility in quantitative tracer studies.

Structural and Functional Differences: The triazole-based D3 antagonists () share heterocyclic motifs but target dopamine receptors, unlike this compound’s adenosine receptor focus. Chloro substitution in this compound may sterically hinder receptor binding compared to non-halogenated IB-MECA, though this requires empirical validation . 2-Chloroacetic Acid-13C is a simpler molecule used primarily in synthetic chemistry, lacking receptor-targeting moieties .

Analytical Utility: this compound’s isotopic purity (>99% 13C and d3) ensures minimal background noise in MS quantification, a critical advantage over unlabeled IB-MECA in pharmacokinetic assays .

Q & A

Q. What are the critical parameters to validate isotopic purity during the synthesis of 2-Cl-IB-MECA-13C,d3?

Isotopic purity must be confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For NMR, compare 13C and 2H integration ratios against theoretical values. HRMS should confirm molecular ion peaks and isotopic distribution patterns. Supplementary materials should include raw spectral data and calibration curves to ensure reproducibility .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C), humidity, and light. Use HPLC or LC-MS to monitor degradation products over time. Include kinetic analysis (e.g., Arrhenius plots) to predict shelf life. Publish detailed protocols in the main text but relegate extensive chromatographic data to supplementary files .

Q. What analytical techniques are essential for distinguishing this compound from its non-isotopic analogs?

Combine tandem mass spectrometry (MS/MS) with isotopic dilution assays. MS/MS fragmentation patterns will highlight mass shifts due to 13C and deuterium. For quantitative distinction, use isotope ratio mass spectrometry (IRMS) to measure isotopic enrichment. Cross-validate results with independent methods like infrared spectroscopy (IR) to confirm structural integrity .

Advanced Research Questions

Q. How can researchers optimize receptor-binding assays to study this compound’s selectivity for adenosine A3 receptors?

Design competitive binding assays using tritiated ligands (e.g., [3H]-MRE3008F20) and include negative controls (e.g., A1/A2A receptor-expressing cell lines). Perform triplicate experiments to assess intra-assay variability. Use nonlinear regression models (e.g., Hill plots) to calculate IC50 values. Advanced studies should incorporate kinetic binding analyses (e.g., surface plasmon resonance) to measure on/off rates .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

Systematically evaluate variables such as metabolic enzyme activity (e.g., cytochrome P450 isoforms) and plasma protein binding. Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions. Validate hypotheses with knock-out animal models or enzyme inhibitors. Publish raw datasets and modeling code in supplementary materials to enable peer validation .

Q. How should isotopic effects influence the interpretation of this compound’s metabolic pathways?

Compare metabolic profiles of 13C/d3-labeled and unlabeled analogs using stable isotope tracing. Employ high-resolution orbitrap MS to track isotope-specific metabolites. For deuterium, assess kinetic isotope effects (KIEs) in enzyme-catalyzed reactions. Advanced studies might use computational tools (e.g., DFT calculations) to predict isotopic impacts on reaction mechanisms .

Methodological and Data Presentation Questions

Q. What are best practices for integrating non-clinical data on this compound into a cohesive research narrative?

Structure the manuscript to align physicochemical, pharmacological, and toxicological findings with the research hypothesis. Use tables to summarize key parameters (e.g., logP, IC50, LD50) and figures to illustrate mechanisms (e.g., receptor docking simulations). Reference primary literature to contextualize novel findings while avoiding redundant data .

Q. How can researchers balance main text and supplementary materials when reporting complex datasets?

Prioritize critical results (e.g., dose-response curves, structural validation) in the main text. Move extensive spectral data, raw statistical outputs, and repetitive methodological steps to supplementary files. Ensure all supplementary materials are hyperlinked in the main text and described with concise captions .

What frameworks are effective for formulating hypothesis-driven research questions about this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does isotopic labeling alter the off-target binding profile of 2-Cl-IB-MECA in CNS tissues?” Conduct a systematic literature review to identify gaps, then design experiments using orthogonal assays (e.g., radioligand binding, in silico docking) .

Q. How should structural analogs of this compound be prioritized for comparative studies?

Use structure-activity relationship (SAR) matrices to rank analogs by key properties (e.g., lipophilicity, binding affinity). Molecular dynamics simulations can predict interactions with target receptors. Validate predictions with in vitro assays and cross-reference results against databases like PubChem to ensure chemical novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.